molecular formula C11H15NO2S B13392398 Allo-(S)-Benzyl-beta-Methyl-D-Cys

Allo-(S)-Benzyl-beta-Methyl-D-Cys

Cat. No.: B13392398
M. Wt: 225.31 g/mol
InChI Key: LFDBFDNFEXIDJQ-PSASIEDQSA-N
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Description

Allo-(S)-Benzyl-beta-Methyl-D-Cys is a modified cysteine derivative characterized by its stereochemical configuration and functional substituents. The compound features:

  • D-Cysteine backbone: The D-enantiomer of cysteine, which is less common in nature compared to the L-form but often used in peptide synthesis for its resistance to enzymatic degradation .
  • Beta-methyl group: A methyl group at the beta position, which may influence steric hindrance and conformational stability.
  • Allo configuration: The "allo-" prefix denotes a stereoisomer differing from the standard form, likely in the spatial arrangement of substituents around the chiral centers, resulting in distinct physicochemical and biological properties .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(2S,3R)-2-amino-3-benzylsulfanylbutanoic acid

InChI

InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m1/s1

InChI Key

LFDBFDNFEXIDJQ-PSASIEDQSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)SCC1=CC=CC=C1

Canonical SMILES

CC(C(C(=O)O)N)SCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allo-(S)-Benzyl-beta-Methyl-D-Cys typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the benzyl and methyl groups through alkylation reactions. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Allo-(S)-Benzyl-beta-Methyl-D-Cys can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Allo-(S)-Benzyl-beta-Methyl-D-Cys has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Allo-(S)-Benzyl-beta-Methyl-D-Cys involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Allo-(S)-Benzyl-beta-Methyl-D-Cys with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Stability/Isomerism
This compound C₁₁H₁₃NO₂S ~221.28 Benzyl, beta-Methyl, D-Cys Allo-(S) configuration Likely more stable isomer due to allo- prefix
H-beta-(3-Benzothienyl)-D-Ala-OH C₁₁H₁₁NO₂S 221.28 Benzothienyl, D-Alanine D-configuration Standard isomer
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Benzoate, Aminoethyl S-configuration Chiral center at aminoethyl
Benzyl Acetate C₉H₁₀O₂ 150.18 Benzyl, Acetate N/A Non-chiral

Key Observations :

  • Hydrophobicity : The benzyl group enhances lipophilicity, similar to benzothienyl and benzoate derivatives, which may improve cell membrane penetration in drug delivery applications.
  • Isomer Stability: The allo configuration likely confers greater thermodynamic stability compared to non-allo isomers, as seen in other allo- compounds (e.g., geometric isomers in ).
H-beta-(3-Benzothienyl)-D-Ala-OH
  • Application : Used in biochemical research for peptide modification. Its benzothienyl group provides fluorescence properties, unlike the benzyl group in this compound .
  • Activity : The D-alanine backbone resists proteolytic cleavage, a feature shared with the D-cysteine in the target compound.
(S)-Methyl 4-(1-aminoethyl)benzoate
  • Synthesis: Employed as a chiral building block in organic synthesis. Its benzoate ester and aminoethyl group contrast with the thiol (-SH) functionality in cysteine derivatives .
  • Biological Relevance: Aminoethyl groups may interact with biological targets (e.g., enzymes), whereas the thiol group in this compound could facilitate disulfide bond formation in peptides.
Benzyl Acetate
  • Industrial Use: Common in flavorings and fragrances due to its volatile ester group. Lacks the amino acid backbone and chiral centers present in the target compound .

Research Findings and Implications

  • Enzyme Interactions : highlights that allo-residues in enzymes (e.g., A225 in CALB) significantly impact catalytic activity. By analogy, the allo configuration in this compound may alter its binding affinity to biological targets, such as proteases or receptors .

Q & A

Q. What are the primary synthetic routes for Allo-(S)-Benzyl-beta-Methyl-D-Cys, and how can enantiomeric purity be ensured?

The compound is typically synthesized via alkylation or peptide coupling strategies. For example, benzyl halides (e.g., benzyl chloride) are used to introduce the benzyl group, while chiral auxiliaries or asymmetric catalysis ensure stereocontrol. Enantiomeric purity is validated using chiral HPLC or polarimetry, with comparisons to known standards. Protecting groups like tert-butoxycarbonyl (Boc) may stabilize intermediates during synthesis .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, identifies diastereotopic protons and carbons to distinguish stereoisomers. X-ray crystallography provides definitive proof of absolute configuration by resolving spatial arrangements of substituents. Computational methods (e.g., density functional theory) can predict and cross-validate spectral data .

Q. What are the common biological or biochemical applications of this compound in model systems?

The compound is used in peptide synthesis as a cysteine derivative to study disulfide bond formation, protein folding, or enzyme inhibition. Its benzyl and methyl groups enhance stability against metabolic degradation, making it suitable for in vitro cellular assays (e.g., redox regulation studies) .

Advanced Research Questions

Q. What experimental strategies address stereochemical instability during the synthesis of this compound?

Racemization risks are mitigated by using low-temperature reactions, non-polar solvents, and coupling agents like EDCI/HOBt. Kinetic resolution via enzymatic methods (e.g., lipases) or dynamic kinetic asymmetric transformations (DYKAT) can selectively enrich the desired enantiomer. Real-time monitoring with inline FTIR or Raman spectroscopy detects intermediate stereochemical shifts .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. Strategies include:

  • Re-measuring spectra under standardized conditions (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Performing variable-temperature NMR to identify dynamic processes.
  • Validating computational models with higher-level theories (e.g., MP2 vs. B3LYP). Bayesian analysis or ABC (Approximate Bayesian Computation) frameworks statistically reconcile conflicting datasets .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities and poses. Molecular dynamics simulations (GROMACS, AMBER) assess stability of interactions over time. QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., logP, polar surface area) with activity, validated via leave-one-out cross-validation .

Q. How can genetic engineering techniques elucidate the compound’s role in modulating gene expression?

CRISPR-Cas9 knockouts or siRNA knockdowns of target genes (e.g., redox-sensitive transcription factors) are paired with RNA-seq to identify differentially expressed pathways. Homeologue-specific primers (designed via fixed SNP differences) isolate allele-specific effects in polyploid systems, as demonstrated in coalescent-based analyses of polyploid organisms .

Q. What biophysical methods characterize the compound’s interactions with lipid bilayers or protein aggregates?

Surface plasmon resonance (SPR) quantifies binding kinetics to immobilized receptors. Differential scanning calorimetry (DSC) measures thermal stability changes in membrane proteins upon ligand binding. Cryo-EM visualizes structural perturbations in protein aggregates at near-atomic resolution .

Notes on Methodological Rigor

  • Data Validation : Cross-reference experimental results with multiple analytical techniques (e.g., NMR + X-ray) to minimize artifact-driven conclusions.
  • Reproducibility : Document synthetic protocols using CHEMRxive or protocols.io , including exact reaction conditions (e.g., inert atmosphere, catalyst loading).
  • Ethical Compliance : For biological studies, adhere to institutional guidelines for genetic modification (e.g., NIH Guidelines for Recombinant DNA) .

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